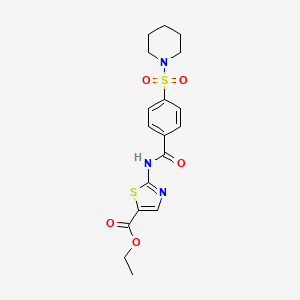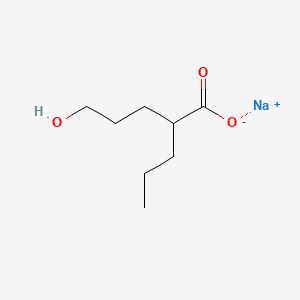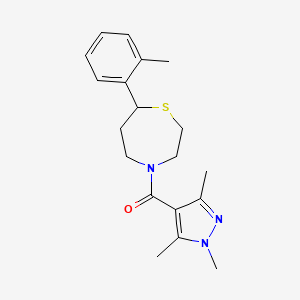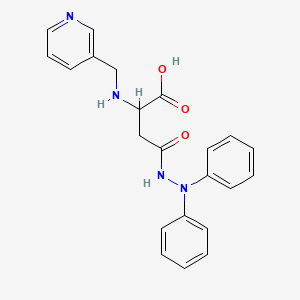
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thiazole is a similar heterocyclic compound that contains both sulfur and nitrogen in the ring. Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a complex compound that includes these structures.
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of such compounds has been a significant part of organic chemistry, with more than 7000 piperidine-related papers published in the last five years .Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by a six-membered ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiazole derivatives, on the other hand, contain a five-membered ring with both sulfur and nitrogen atoms.Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Antituberculosis Activity
Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the compound , have been designed, synthesized, and evaluated for their antituberculosis activity. One compound from this series showed promising results against Mycobacterium tuberculosis, indicating its potential as a novel therapeutic agent. This compound also demonstrated activity in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with minimal cytotoxicity at relevant concentrations. These findings suggest a new avenue for the development of antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial and Antifungal Properties
New Piperidine Substituted Benzothiazole Derivatives, including compounds structurally similar to Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate, have been synthesized and their biological properties evaluated. The synthesized compounds demonstrated good antibacterial and antifungal activities. These results highlight the compound's potential as a base for developing new antimicrobial agents (Shafi et al., 2021).
Anticancer Potential
In the domain of cancer research, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated for their anticancer properties. The study found that certain compounds in this series exhibit strong anticancer activity, suggesting potential therapeutic applications in cancer treatment. This points towards the versatility of the thiazole-piperidine structure in the design of anticancer agents (Rehman et al., 2018).
Hypoglycemic Agents
N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which share a structural motif with Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate, have been synthesized and evaluated as glucokinase activators. One compound, in particular, demonstrated dual-acting hypoglycemic activity by activating both glucokinase and PPARγ, showing significant potential as a new class of hypoglycemic agents. This dual mechanism of action presents a promising approach to the treatment of diabetes (Song et al., 2011).
Mécanisme D'action
While the specific mechanism of action for “Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate” is not available, piperidine derivatives are known to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-2-26-17(23)15-12-19-18(27-15)20-16(22)13-6-8-14(9-7-13)28(24,25)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZMKUUOZTEGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3,5-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394537.png)


![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2394543.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)